molecular formula C17H16N2O4 B3073663 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1018127-33-7

6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B3073663
CAS RN: 1018127-33-7
M. Wt: 312.32 g/mol
InChI Key: GOMRTBLXESXNNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like pyrazolo[3,4-b]quinolinones has been achieved using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . This reaction was catalyzed by pyridine-2-carboxylic acid (P2CA), an endogenous metabolite of L-tryptophan . The reaction proceeded through the carbocation intermediate .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as the one mentioned, often play a crucial role in the development of new pharmaceuticals due to their complex and versatile structures that can interact with various biological targets. For instance, heterocyclic N-oxides, including those derived from pyridine and indazole, are known for their utility as synthetic intermediates and biological importance, showing potential in drug development for their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Catalysis and Organic Synthesis

Compounds with heterocyclic structures are also significant in catalysis and organic synthesis. Their unique electronic and structural properties make them valuable as catalysts in various chemical reactions, including those involving asymmetric synthesis, which is critical for producing chiral drugs. The diversity of heterocyclic compounds, including pyrimidines, quinolines, and their derivatives, has been highlighted for their potential in creating novel optoelectronic materials and catalysis applications (Lipunova et al., 2018).

Biotechnological Applications

In biotechnology, the structural analogs of 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid could be used in the synthesis of biodegradable polymers and as a precursor for bio-based plastics. Lactic acid, for example, is an important hydroxycarboxylic acid produced from biomass and used in producing biodegradable plastics, demonstrating the potential of organic acids in green chemistry and biotechnological routes (Gao et al., 2011).

Environmental Remediation

Organic compounds with carboxylic acid functionalities are also explored for their use in environmental remediation, such as the treatment of wastewater or removal of pollutants. These applications take advantage of the compounds' ability to interact with and break down various organic pollutants, demonstrating their potential in cleaner technologies and sustainable environmental management practices (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-(3-methoxyphenyl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-9(2)13-8-12(17(20)21)14-15(19-23-16(14)18-13)10-5-4-6-11(7-10)22-3/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRTBLXESXNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

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